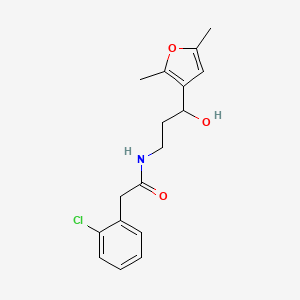
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a crucial role in the growth and survival of cancer cells. By inhibiting this pathway, this compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide have been extensively studied. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. It can also inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide. One of the most promising areas of research is its use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, studies are needed to determine the potential side effects of this compound and to develop strategies to minimize its toxicity. Other future directions for research include studying the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases, and developing new synthesis methods to improve its yield and purity.
Conclusion
In conclusion, 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide is a chemical compound with significant potential for various scientific research applications. Its potent anti-cancer properties make it an ideal candidate for studying the mechanisms of cancer cell death and developing new cancer therapies. However, further studies are needed to determine its optimal dosage and administration route, as well as to develop strategies to minimize its toxicity. Additionally, research on this compound's potential applications in the treatment of other diseases and new synthesis methods can lead to significant advancements in various fields.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide involves the reaction of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide with phenylmagnesium bromide. This reaction results in the formation of the desired compound, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties, and it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-11-9-14(12(2)22-11)16(20)7-8-19-17(21)10-13-5-3-4-6-15(13)18/h3-6,9,16,20H,7-8,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFWODNEOKEMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




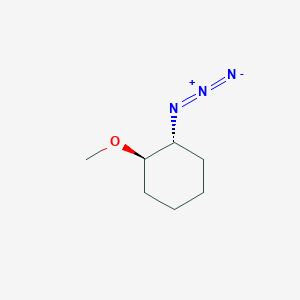
![1-Methyl-3-(oxan-4-yl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2857656.png)
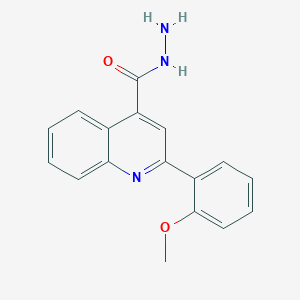
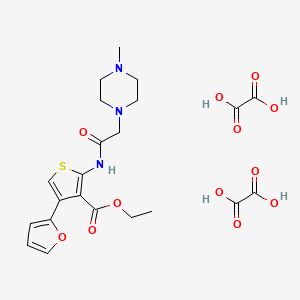
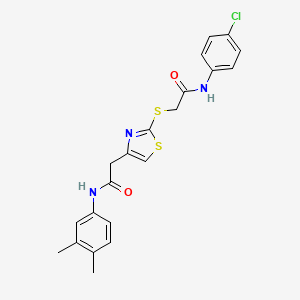
![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)
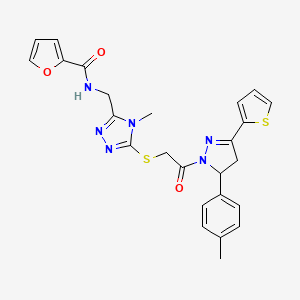

![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)
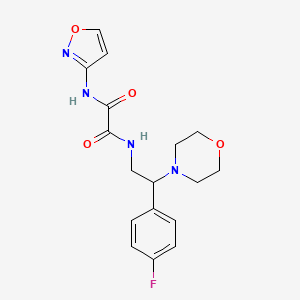
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2857669.png)